![molecular formula C24H29NO2S B11085055 8-Tert-butyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11085055.png)
8-Tert-butyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(TERT-BUTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[45]DECAN-3-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(TERT-BUTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: The tert-butyl and phenoxyphenyl groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
8-(TERT-BUTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenoxyphenyl group or the tert-butyl group using suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
8-(TERT-BUTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(TERT-BUTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spirocyclic compounds with similar structures.
Phenoxyphenyl Derivatives: Compounds containing the phenoxyphenyl group.
Tert-Butyl Derivatives: Compounds with the tert-butyl group.
Uniqueness
8-(TERT-BUTYL)-4-(4-PHENOXYPHENYL)-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H29NO2S |
|---|---|
Molecular Weight |
395.6 g/mol |
IUPAC Name |
8-tert-butyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C24H29NO2S/c1-23(2,3)18-13-15-24(16-14-18)25(22(26)17-28-24)19-9-11-21(12-10-19)27-20-7-5-4-6-8-20/h4-12,18H,13-17H2,1-3H3 |
InChI Key |
MJRRKPUSPFNMKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole](/img/structure/B11084974.png)
![(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11084977.png)
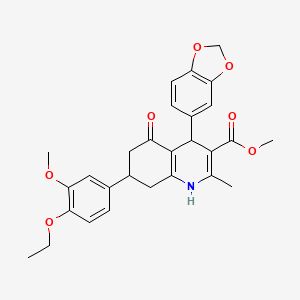
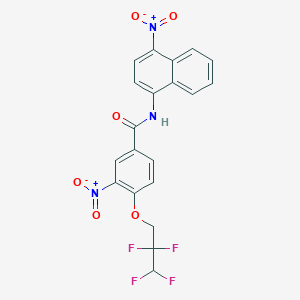
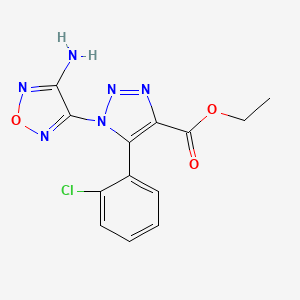
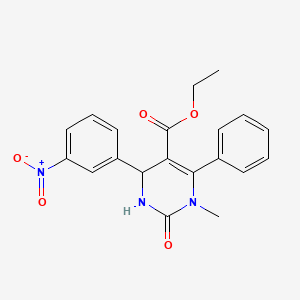

![1-{3-[5-(2-{[4-(Hexyloxy)phenyl]amino}-2-oxoethyl)-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B11085010.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11085014.png)
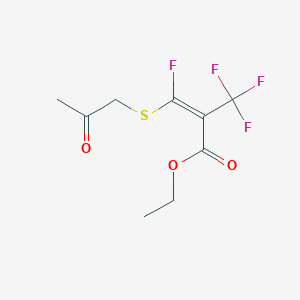
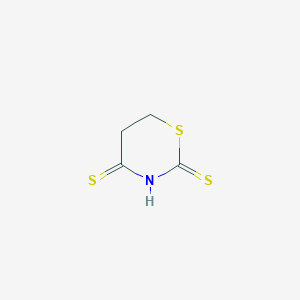
![1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B11085033.png)
![4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B11085059.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11085073.png)
